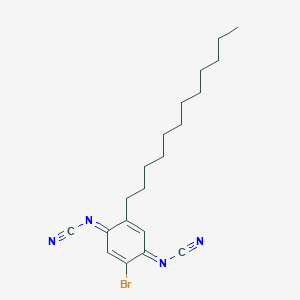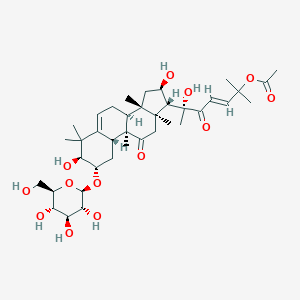
Gpc acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gpc acetate, also known as glycerol-3-phosphate choline acyltransferase, is an enzyme that plays an important role in the synthesis of phosphatidylcholine. Phosphatidylcholine is a major component of cell membranes and is involved in various biological processes. The synthesis of phosphatidylcholine is essential for the proper functioning of cells and organisms.
Mecanismo De Acción
The mechanism of action of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The resulting product, phosphatidylcholine, is an important component of cell membranes and is involved in various biological processes.
Biochemical and Physiological Effects:
Gpc acetate has been shown to have various biochemical and physiological effects. It is involved in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gpc acetate has several advantages and limitations for lab experiments. One advantage is that it is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. This makes it an important target for research in the fields of lipid metabolism and cell membrane biology. However, one limitation is that Gpc acetate inhibitors can be toxic to cells, which can make it difficult to study the enzyme in vivo.
Direcciones Futuras
There are several future directions for research on Gpc acetate. One direction is to investigate the role of Gpc acetate in various diseases, including cancer, Alzheimer's disease, and liver disease. Another direction is to develop new Gpc acetate inhibitors that are less toxic to cells. Additionally, researchers could investigate the regulation of Gpc acetate expression and activity in different tissues and under different conditions. Finally, the development of new techniques for the isolation and purification of Gpc acetate could lead to new insights into the structure and function of this important enzyme.
Conclusion:
In conclusion, Gpc acetate is an important enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. It has been extensively studied in the context of lipid metabolism and cell membrane biology, and has been implicated in various diseases. Gpc acetate has several advantages and limitations for lab experiments, and there are several future directions for research in this field. Further research on Gpc acetate could lead to new insights into the structure and function of this important enzyme, as well as new treatments for diseases associated with its dysregulation.
Métodos De Síntesis
The synthesis of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The synthesis of Gpc acetate has been studied extensively, and various methods have been developed for its isolation and purification.
Aplicaciones Científicas De Investigación
Gpc acetate has been extensively studied in the context of lipid metabolism and cell membrane biology. It is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
Propiedades
Número CAS |
117869-71-3 |
|---|---|
Nombre del producto |
Gpc acetate |
Fórmula molecular |
C38H58O13 |
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
Clave InChI |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
SMILES isomérico |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
SMILES canónico |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Sinónimos |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



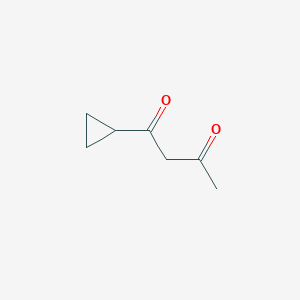


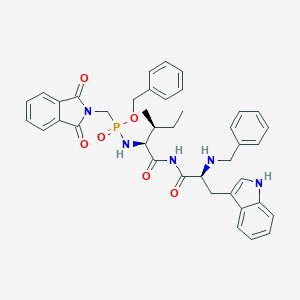
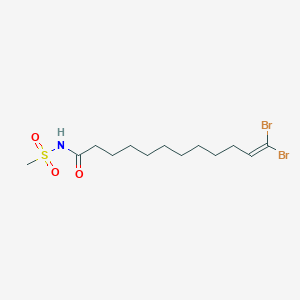
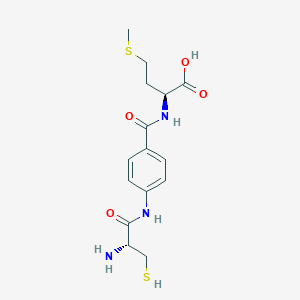
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
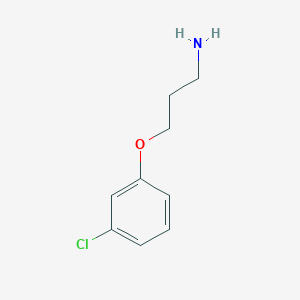
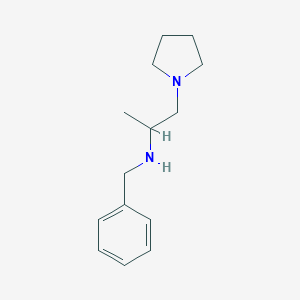

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
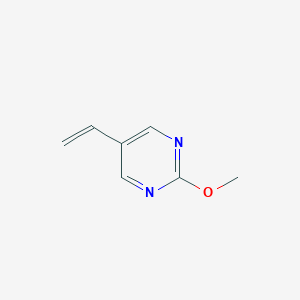
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
